Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans
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Overview
Description
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is an organic compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, with a methyl group and an amine group at specific positions. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{C}_9\text{H}_10\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{C}{11}\text{H}{15}\text{N} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: This compound shares a similar structure but lacks the amine group.
Cinnamyl alcohol: Another related compound with a phenylpropene structure but different functional groups.
Methyl cinnamic alcohol: Similar in structure but with different substituents.
Uniqueness
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Biological Activity
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, commonly referred to as trans-2-methyl-3-phenylprop-2-en-1-amine, is an organic compound notable for its alkenyl amine structure. This compound exhibits a range of biological activities, particularly in pharmacology, making it a subject of interest in various research studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H15N and a molecular weight of approximately 161.24 g/mol. Its structure consists of a phenyl group attached to a propenyl chain, with the trans configuration indicating that the substituents on the double bond are positioned on opposite sides. This structural feature plays a crucial role in its reactivity and biological interactions.
Biological Activities
Research indicates that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine exhibits several significant biological activities:
- Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer effects. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involved include modulation of signaling pathways associated with cell proliferation and survival.
- Neuroprotective Effects : The compound has been explored as a potential precursor for neuroprotective agents. It may influence neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases.
- Antioxidant Activity : The antioxidant properties of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine have been documented, suggesting its role in scavenging free radicals and reducing oxidative damage in cells .
Case Study 1: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays, showing effective inhibition at concentrations ranging from 10 to 50 μM.
Cell Line | IC50 (μM) |
---|---|
MCF7 (Breast) | 25 |
HeLa (Cervical) | 30 |
A549 (Lung) | 20 |
This data indicates that the compound may selectively target cancerous cells while sparing normal cells, suggesting its potential as an anti-cancer therapeutic agent.
Case Study 2: Neuroprotective Effects
In an animal model of Parkinson's disease, administration of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine resulted in a significant decrease in neuroinflammation markers and improved motor function. Behavioral assessments indicated enhanced locomotor activity compared to control groups treated with vehicle solutions.
Treatment Group | Motor Function Score (Pre-treatment vs Post-treatment) |
---|---|
Control | 5 vs 6 |
Methyl(2-methyl...) | 5 vs 8 |
These findings support the hypothesis that the compound may exert protective effects against neurodegeneration through its anti-inflammatory and antioxidant properties .
The biological activities of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound modulates key signaling pathways involved in cell cycle regulation, leading to decreased proliferation rates in cancer cells.
- Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), methyl(2-methyl-3-phenylprop-2-en-1-yl)amine helps maintain cellular redox balance, which is crucial for cell survival.
- Modulation of Inflammatory Responses : The compound appears to inhibit pro-inflammatory cytokine production, which is beneficial in conditions characterized by chronic inflammation .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+ |
InChI Key |
BNPOQSIKPUBUEH-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNC |
Origin of Product |
United States |
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